molecular formula C19H21BrN6 B6476284 3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2640977-00-8

3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B6476284
CAS RN: 2640977-00-8
M. Wt: 413.3 g/mol
InChI Key: BCYKJOOQXACNDV-UHFFFAOYSA-N
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Description

3-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine (hereinafter referred to as Compound A) is an organic compound that has been studied extensively for its potential applications in various areas of scientific research. Compound A has been found to possess properties such as high solubility, good stability, and low toxicity, which make it an attractive choice for laboratory experiments.

Scientific Research Applications

Compound A has been studied for its potential applications in various areas of scientific research. Compound A has been found to possess properties such as high solubility, good stability, and low toxicity, which make it an attractive choice for laboratory experiments. Compound A has been used in the synthesis of various organic compounds, such as heterocyclic compounds, and has been studied for its potential applications in drug discovery, materials science, and biotechnology.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for laboratory experiments. Compound A has high solubility, which makes it easy to work with in the lab. Compound A has good stability, which makes it suitable for use in long-term experiments. Compound A has low toxicity, which makes it a safe choice for laboratory experiments. However, Compound A also has some limitations for laboratory experiments. Compound A is not very water soluble, which can make it difficult to work with in aqueous solutions. Compound A is also not very stable in the presence of light or heat, which can make it difficult to store and use in experiments.

Future Directions

The potential applications of Compound A are still being explored. Possible future directions include the development of new synthetic methods for the synthesis of Compound A, the study of its mechanism of action, the exploration of its potential applications in drug discovery, materials science, and biotechnology, and the investigation of its potential effects on various biochemical and physiological processes in the body. Additionally, further research into the advantages and limitations of Compound A for laboratory experiments is necessary in order to optimize its use in the lab.

Synthesis Methods

Compound A can be synthesized in a two-step process. The first step involves the reaction of 4-bromophenylethyl piperazine with 1H-pyrazol-1-ylpyridazine in the presence of a suitable base such as sodium hydroxide. This reaction produces a compound known as 4-[2-(4-bromophenyl)ethyl]piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (hereinafter referred to as Compound B). The second step involves the reaction of Compound B with 3-chloro-5-methylpyridine in the presence of a suitable base such as sodium hydroxide. This reaction produces Compound A.

properties

IUPAC Name

3-[4-[2-(4-bromophenyl)ethyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN6/c20-17-4-2-16(3-5-17)8-11-24-12-14-25(15-13-24)18-6-7-19(23-22-18)26-10-1-9-21-26/h1-7,9-10H,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYKJOOQXACNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=C(C=C2)Br)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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